![molecular formula C19H21N3O2S B2390146 N-cyclohexyl-5-oxo-N-phenyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 532966-00-0](/img/structure/B2390146.png)
N-cyclohexyl-5-oxo-N-phenyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
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Overview
Description
Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazoles can be greatly affected by substituents on a particular position of the thiazole ring .
Synthesis Analysis
Thiazolo[3,2-a]pyrimidines can be synthesized through various methods. One of the most widely known methods is based on the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks .Molecular Structure Analysis
Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction .Chemical Reactions Analysis
Thiazolo[3,2-a]pyrimidin-3(2H)-one derivatives possess an active methylene group (C2H2) which is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It resembles pyridine and pyrimidine in its physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .Scientific Research Applications
- Thiazolo[3,2-a]pyrimidine derivatives, including those with a cyclohexyl-phenyl substitution pattern, have demonstrated high antitumor activity . Researchers have explored their potential as anticancer agents due to their structural similarity to purine, which allows for effective binding to biological targets.
- These compounds exhibit antibacterial effects. Their unique chemical structure makes them attractive for developing new antibacterial agents. Researchers have investigated their ability to inhibit bacterial growth and combat infections .
- Thiazolo[3,2-a]pyrimidine derivatives have shown anti-inflammatory properties. Their potential in modulating inflammatory responses could be valuable for treating inflammatory diseases .
- The thiazolo[3,2-a]pyrimidine moiety serves as a promising scaffold for designing new medicines. By modifying this structure, researchers can create ligands that interact effectively with biological targets. The 2-substituted derivatives offer synthetic flexibility for drug development .
- The 5H-thiazolo[3,2-a]pyrimidin-3(2H)-one derivatives contain an active methylene group (C₂H₂). This center is highly reactive toward various electrophilic reagents, making it useful for functionalization and further chemical modifications .
- Researchers have investigated the crystal structures of 2-(arylmethylidene)[1,3]thiazolo[3,2-a]pyrimidines. Understanding their three-dimensional arrangement provides insights into their properties and potential interactions with biological targets .
Antitumor Activity
Antibacterial Properties
Anti-Inflammatory Effects
Drug Design Scaffold
Functionalization of Active Methylene Group
Crystallography and Structural Studies
Mechanism of Action
Target of Action
Many compounds with similar structures are known to interact with various biological targets. For instance, indole derivatives, which share some structural similarities with your compound, have been found to bind with high affinity to multiple receptors .
Mode of Action
The mode of action of a compound depends on its structure and the target it interacts with. For instance, compounds can act as a nucleophile in competition with other elements, leading to the formation of different products .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the biological system it interacts with. For instance, some compounds are required to be metabolically suitable for studies of pharmacokinetics and drug metabolism .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence a compound’s action, efficacy, and stability. For instance, weak intermolecular interactions and stacking between rings can influence the crystal packing of a compound .
Future Directions
Thiazoles and their derivatives are promising scaffolds for the design of new medicines, including anticancer drugs . The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target .
properties
IUPAC Name |
N-cyclohexyl-5-oxo-N-phenyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S/c23-17-16(13-20-19-21(17)11-12-25-19)18(24)22(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1,3-4,7-8,13,15H,2,5-6,9-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNXTZWLUJRPIOV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(C2=CC=CC=C2)C(=O)C3=CN=C4N(C3=O)CCS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-5-oxo-N-phenyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
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